REACTION_SMILES
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[Br:1][c:2]1[c:3]([CH3:9])[n:4][c:5]([CH3:8])[cH:6][cH:7]1.[CH2:10]([Li:11])[CH2:12][CH2:13][CH3:14].[CH:15]([O:16][B:19]1[O:20][C:21]([CH3:26])([CH3:27])[C:22]([CH3:24])([CH3:25])[O:23]1)([CH3:17])[CH3:18]>>[c:2]1([B:19]2[O:20][C:21]([CH3:26])([CH3:27])[C:22]([CH3:24])([CH3:25])[O:23]2)[c:3]([CH3:9])[n:4][c:5]([CH3:8])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(Br)c(C)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OB1OC(C)(C)C(C)(C)O1
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Name
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Type
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product
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Smiles
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Cc1ccc(B2OC(C)(C)C(C)(C)O2)c(C)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |